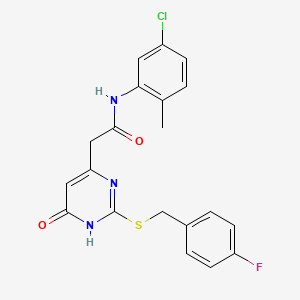

![molecular formula C14H14O5S B2426570 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-25-6](/img/structure/B2426570.png)

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Methylbenzyl)sulfonylmethyl-2-furoic acid, also known as 5-MBSFA, is an organic compound derived from the furoic acid family. It is a white, crystalline solid that is soluble in water and organic solvents. 5-MBSFA has been studied extensively in recent years due to its unique chemical and physical properties, including its ability to act as a proton donor and acceptor. It has been found to have a variety of applications in scientific research, including in the synthesis of various compounds and in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Amidoxime Chemistry

Background: Amidoxime is a functional group that has garnered significant interest due to its diverse applications. It is extensively studied for environmental purposes, such as treating seawater or wastewater. Additionally, amidoximes find relevance in polymer science, organic chemistry, and medicinal chemistry .

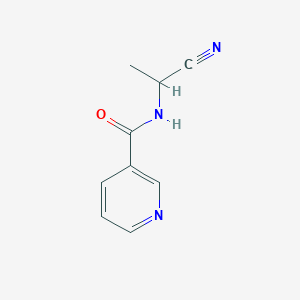

Compound Description:5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid: contains an amidoxime moiety. This unexpected amide was obtained through a conventional amidoxime synthesis protocol, involving the reaction of hydroxylamine and a nitrile group. The compound features a nitro group in the ortho position to the amidoxime, making it an intriguing candidate for further evaluation .

Applications:- Antileishmanial Agents : Researchers are exploring the potential of this compound as a source of new antileishmanial agents. Its unique structure warrants investigation for combating leishmaniasis, a parasitic disease .

Suzuki–Miyaura Coupling

Background: Suzuki–Miyaura (SM) coupling is a powerful method for carbon–carbon bond formation. It involves the reaction of organoboron reagents with aryl or vinyl halides under palladium catalysis. SM coupling is widely used due to its mild conditions and functional group tolerance .

Relevance: The compound’s benzyl group can serve as an organoboron reagent in SM coupling reactions. Researchers can explore its compatibility with various aryl or vinyl halides to synthesize diverse compounds.

Benzylic Oxidation

Background: The benzylic position in aromatic compounds is susceptible to oxidation. For instance, treatment with sodium dichromate and sulfuric acid can convert the alkyl side chain to a carboxylic acid functional group, yielding benzoic acid .

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction on other biochemical pathways are currently under investigation.

Eigenschaften

IUPAC Name |

5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S/c1-10-2-4-11(5-3-10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCWPBSZNPCKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)

![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)

![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)

![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2426503.png)

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)